1,2,3,4-Tetranitro-9H-fluoren-9-one
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Overview
Description
1,2,3,4-Tetranitro-9H-fluoren-9-one: is a highly nitrated derivative of fluorenone, characterized by the presence of four nitro groups attached to the fluorenone core. This compound is known for its bright yellow color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetranitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenoneThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetranitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace nitro groups under basic conditions.
Major Products:
Reduction: The major products are the corresponding amino derivatives.
Substitution: The major products depend on the nucleophile used; for example, amines will yield amino-substituted fluorenones.
Scientific Research Applications
1,2,3,4-Tetranitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetranitro-9H-fluoren-9-one involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .
Comparison with Similar Compounds
2,4,5,7-Tetranitro-9-fluorenone: Another highly nitrated fluorenone derivative with similar chemical properties.
2,4,7-Trinitro-9-fluorenone: A trinitro derivative with fewer nitro groups, leading to different reactivity and applications.
Uniqueness: Its high degree of nitration makes it particularly useful in applications requiring strong oxidizing agents .
Properties
CAS No. |
41417-65-6 |
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Molecular Formula |
C13H4N4O9 |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
1,2,3,4-tetranitrofluoren-9-one |
InChI |
InChI=1S/C13H4N4O9/c18-13-6-4-2-1-3-5(6)7-8(13)10(15(21)22)12(17(25)26)11(16(23)24)9(7)14(19)20/h1-4H |
InChI Key |
BWYOPNXBWMRLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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